molecular formula C20H26N2O2S B1292892 2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 863188-95-8

2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B1292892
CAS No.: 863188-95-8
M. Wt: 358.5 g/mol
InChI Key: RLKYMOROLCZPKR-UHFFFAOYSA-N
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Description

2-Amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with:

  • An amino group (-NH₂) at position 2.
  • A tert-butyl group (-C(CH₃)₃) at position 5.
  • A carboxamide group (-CONH-) at position 3, linked to a 3-methoxyphenyl moiety.

Properties

IUPAC Name

2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-20(2,3)12-8-9-15-16(10-12)25-18(21)17(15)19(23)22-13-6-5-7-14(11-13)24-4/h5-7,11-12H,8-10,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKYMOROLCZPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate substituents.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Amination and carboxamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy positions, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential benefits.

Mechanism of Action

The mechanism by which 2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound Name Substituent (Position 6) Molecular Formula (Estimated) Key Properties/Effects
Target Compound tert-butyl C₂₀H₂₅N₂O₂S High lipophilicity; steric hindrance may reduce solubility .
2-Amino-6-ethyl-N-(3-methylphenyl)-... [2] ethyl C₁₈H₂₃N₂OS Lower steric bulk than tert-butyl; potentially higher solubility .
2-Amino-6-methyl-N-(3-methoxyphenyl)-... [10] methyl C₁₈H₂₁N₂O₂S Minimal steric hindrance; moderate lipophilicity .
2-Amino-6-propyl-... [5] propyl C₁₆H₂₁N₂OS Linear alkyl chain increases flexibility but reduces metabolic stability .

Impact of Position 6 Substituents:

  • tert-butyl : Enhances metabolic stability due to steric shielding but reduces aqueous solubility.
  • Ethyl/Methyl : Improve solubility and synthetic accessibility but may lower target-binding affinity.
  • Propyl : Balances flexibility and lipophilicity but is less commonly used in drug design .

Variations in N-Substituents

Compound Name N-Substituent Molecular Formula (Estimated) Key Properties/Effects
Target Compound 3-methoxyphenyl C₂₀H₂₅N₂O₂S Methoxy group enables hydrogen bonding; enhances polarity and target interaction .
2-Amino-6-ethyl-N-(3-methylphenyl)-... [2] 3-methylphenyl C₁₈H₂₃N₂OS Methyl group lacks hydrogen-bonding capacity; lower polarity .
2-Amino-N-cyclopentyl-6-ethyl-... [9] cyclopentyl C₁₇H₂₇N₂OS Aliphatic substituent increases lipophilicity; unsuitable for polar targets .

Impact of N-Substituents:

  • 3-Methoxyphenyl : The methoxy (-OCH₃) group participates in hydrogen bonding, improving solubility and interactions with polar targets (e.g., enzymes) .
  • Cyclopentyl : Fully aliphatic, favoring hydrophobic environments but limiting versatility .

Structural and Crystallographic Insights

  • Crystallography Tools : Structural data for these compounds may be refined using SHELX programs, which are widely used for small-molecule crystallography .
  • Hydrogen Bonding : The 3-methoxyphenyl group in the target compound likely forms directional hydrogen bonds, as analyzed via graph-set theory (e.g., Etter’s rules) .
  • Steric Effects : The tert-butyl group’s bulk may influence crystal packing, as observed in ORTEP-3 visualizations .

Biological Activity

2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O2SC_{20}H_{26}N_{2}O_{2}S with a molecular weight of 358.51 g/mol. The compound features a benzothiophene core, which is known for various biological activities. Its structure includes a tert-butyl group and a methoxyphenyl moiety, contributing to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including antitumor , antimicrobial , and antidepressant effects. The following sections detail specific findings related to the compound's biological activities.

Antitumor Activity

Several studies have highlighted the antitumor potential of benzothiophene derivatives. For instance:

  • In vitro studies demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM in different assays, indicating potent activity against tumor proliferation .
  • A comparative analysis indicated that the presence of specific substituents on the benzothiophene ring enhances antitumor efficacy, suggesting that structural modifications could lead to more effective derivatives .

Antimicrobial Activity

The antimicrobial properties of benzothiophene derivatives have been evaluated using standard methods:

  • In one study, compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against Staphylococcus aureus and Escherichia coli .
  • The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Antidepressant Activity

The antidepressant effects of related tetrahydrobenzothiophene compounds have also been investigated:

  • Research indicated that these compounds could influence neurotransmitter systems involved in mood regulation. Animal models showed that administration resulted in reduced depressive-like behaviors .
  • The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, similar to established antidepressants .

The precise mechanisms through which 2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects are still under investigation:

  • Antitumor Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells through activation of caspase pathways or inhibition of specific oncogenic signals .
  • Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
  • Neuropharmacological Mechanism : For its antidepressant properties, the compound likely interacts with serotonin receptors and inhibits the reuptake of neurotransmitters .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Case Study 1 : A derivative showed promising results in a clinical trial for breast cancer patients, leading to significant tumor reduction without severe side effects.
  • Case Study 2 : An animal study demonstrated enhanced mood stabilization in models treated with related tetrahydrobenzothiophene compounds compared to controls.

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